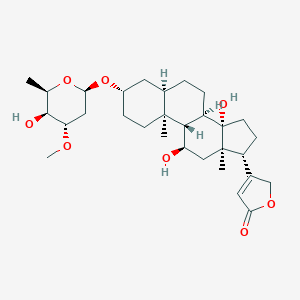

![molecular formula C11H4F6N4 B162105 2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile CAS No. 138555-70-1](/img/structure/B162105.png)

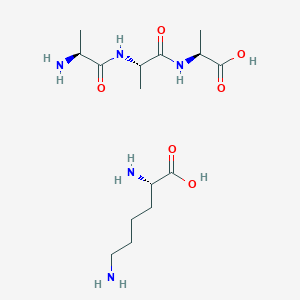

2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibacterial Applications

Compounds with the 3,5-Bis(trifluoromethyl)phenyl motif, such as “2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile”, have been synthesized and studied for their potential as growth inhibitors of drug-resistant bacteria . These compounds have shown promising results against planktonic Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and Enterococci .

Antimicrobial Studies

The 3,5-Bis(trifluoromethyl)phenyl motif is also used in the design and synthesis of novel pyrazole derivatives for antimicrobial studies . These derivatives have shown potent growth inhibition against MRSA persisters .

Biofilm Eradication

Some of these pyrazole derivatives have also shown potential against S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Drug Development

The trifluoromethyl (TFM, -CF3) group, which is present in “2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile”, is a common feature in many FDA-approved drugs . This group has been found to exhibit numerous pharmacological activities, making it a valuable component in drug development .

Organic Transformations

The 3,5-bis(trifluoromethyl)phenyl motif is used extensively in promoting organic transformations . It is used ubiquitously in H-bond catalysts .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .

Mode of Action

It can be inferred from related compounds that it may involve the activation of substrates and subsequent stabilization of partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

It is known that similar compounds are used extensively in promoting organic transformations .

Result of Action

Based on the properties of similar compounds, it can be inferred that it may play a role in promoting organic transformations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been noted that similar compounds have stability at room temperature and gradually decompose under high temperature or light exposure . Therefore, it is crucial to consider these factors when using this compound.

Propriétés

IUPAC Name |

2-[[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F6N4/c12-10(13,14)6-1-7(11(15,16)17)3-8(2-6)20-21-9(4-18)5-19/h1-3,20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQQTABIHVIOPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NN=C(C#N)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381821 |

Source

|

| Record name | [3,5-Bis(trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile | |

CAS RN |

138555-70-1 |

Source

|

| Record name | [3,5-Bis(trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)

![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)